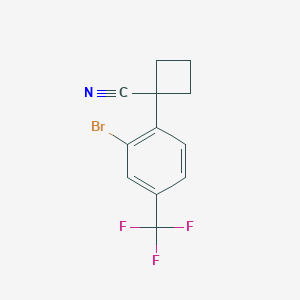
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is a fluorinated organic compound with a unique molecular structure It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclobutanecarbonitrile moiety
Preparation Methods
The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-(trifluoromethyl)benzene and cyclobutanecarbonitrile.
Synthetic Route: A common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Reaction Conditions: The reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Chemical Reactions Analysis
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions, especially those involving fluorinated compounds.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity to certain targets.
Pathways Involved: The compound can influence pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-bromo-4-(trifluoromethyl)phenol and 2-bromo-4-(trifluoromethyl)phenylacetonitrile share structural similarities.
Uniqueness: The presence of the cyclobutanecarbonitrile moiety in this compound distinguishes it from other compounds.
Biological Activity
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H8BrF3N
- Molecular Weight : 292.09 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various mechanisms of action, primarily through enzyme inhibition and modulation of protein-ligand interactions. The trifluoromethyl group is known to enhance lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with target proteins.
Anticancer Activity
This compound has been investigated for its anticancer properties. It has shown promise as a selective inhibitor of certain cancer cell lines. In vitro studies demonstrated that the compound effectively inhibits cell proliferation in various cancer types, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 (skin cancer) | 5.0 | Significant growth inhibition |
| BT-474 (breast) | 4.5 | Induction of apoptosis |
| H1299 (lung) | 6.0 | Cell cycle arrest |
Enzyme Inhibition
The compound is also noted for its role in enzyme inhibition, particularly regarding indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity, making this compound a candidate for further development in immunotherapy.
Case Studies
- Breast Cancer Model : A preclinical study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential therapeutic benefits.
- Lung Cancer Trials : In another study involving non-small cell lung cancer (NSCLC), treatment with this compound resulted in decreased tumor growth rates and increased survival times in treated mice versus untreated controls.
Properties
Molecular Formula |
C12H9BrF3N |
|---|---|
Molecular Weight |
304.11 g/mol |
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H9BrF3N/c13-10-6-8(12(14,15)16)2-3-9(10)11(7-17)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI Key |
LJWUFKBCEAKUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















